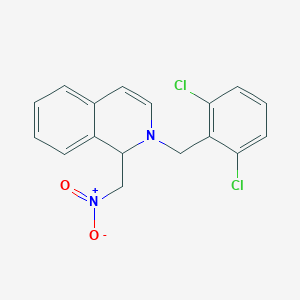

2-(2,6-Dichlorobenzyl)-1-(nitromethyl)-1,2-dihydroisoquinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 2-(2,6-Dichlorobenzyl)-1-(nitromethyl)-1,2-dihydroisoquinoline is a derivative of 1,2-dihydroisoquinoline, a heterocyclic compound that has been the subject of various synthetic methods due to its potential applications in medicinal chemistry and as a building block in organic synthesis.

Synthesis Analysis

The synthesis of 1,2-dihydroisoquinoline derivatives has been explored through different methods. One approach involves a cobalt-catalyzed 6-endo dig cyclization of o-alkynylaldimines, followed by a Mannich condensation, which is an effective procedure for synthesizing substituted 1,2-dihydroisoquinolines in moderate to high yields . Another method described is a three-component reaction involving o-alkynylbenzaldehydes, primary amines, and pronucleophiles, which proceeds without a catalyst under mild conditions to yield 1,2-dihydroisoquinoline derivatives . Additionally, a sequential single-flask multicomponent reaction has been used to synthesize N-acylisoquinolinium salts, which are then reacted with π-nucleophiles to produce various 1,2-dihydroisoquinoline derivatives .

Molecular Structure Analysis

The molecular structure of 1,2-dihydroisoquinoline derivatives is characterized by the presence of a dihydroisoquinoline core, which can be functionalized at various positions to introduce different substituents. The core structure is versatile and can be modified to enhance the compound's biological activity or to introduce specific physical and chemical properties .

Chemical Reactions Analysis

1,2-Dihydroisoquinoline derivatives can participate in various chemical reactions due to their reactive sites. For instance, the N-acylisoquinolinium ions have shown reactivity towards both aromatic and aliphatic π-nucleophiles . The dichlorocarbene adducts of isoquinolines can undergo solvolytic transformations to yield different products, such as benzazepinones, depending on the reaction conditions . Furthermore, the synthesis of 3,4-dihydroisoquinolines has been achieved through a C(sp3)-H activation/electrocyclization strategy, demonstrating the flexibility of dihydroisoquinoline scaffolds in synthetic chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2-dihydroisoquinoline derivatives are influenced by the substituents attached to the dihydroisoquinoline core. The introduction of electron-withdrawing or electron-donating groups can affect the compound's reactivity, stability, and solubility. For example, the presence of a nitromethyl group can introduce nitro Mannich condensation reactivity, while dichlorobenzyl groups can influence the compound's lipophilicity and potential interactions with biological targets .

Applications De Recherche Scientifique

Synthesis and Reactivity

Three-Component Coupling : The compound is synthesized through a three-component coupling of isoquinoline, activated alkynes, and nitromethane, producing nitromethyl derivatives of dihydroisoquinoline. This reaction is notable for its high yield and selectivity, proceeding smoothly at 25 °C without a catalyst (Yadav et al., 2009).

Synthesis of 1,2-Dihydroisoquinolines : A method using carbophilic Lewis acids like In(OTf)3, NiCl2, and AuCl(PPh3)/AgNTf2 has been developed for synthesizing 1,3-disubstituted 1,2-dihydroisoquinolines. This involves tandem nucleophilic addition and cyclization of 2-(1-alkynyl)arylaldimines, introducing various nucleophiles at the C1 position of 1,2-dihydroisoquinolines (Obika et al., 2007).

Inhibition of Transcription Factor NF-κB : A derivative of 1,2-dihydroisoquinoline has been identified as a potent inhibitor of the transcription factor NF-κB. This inhibition blocks IκBα degradation, p65 nuclear translocation, and NF-κB DNA binding in TNF-α-induced NIH 3T3 cells (Chung et al., 2015).

Rhenium-Catalyzed Synthesis : A rhenium catalyst has been used for synthesizing 1,2-dihydroisoquinolines via 6-endo-dig cyclization of 2-alkynylaldimines and nucleophilic addition. This method allows for moderate to good yields (Umeda et al., 2018).

Chemoselective Tert-Butyloxycarbonylation : The use of 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline as a tert-butoxycarbonylation reagent for aromatic and aliphatic amines and phenols has been demonstrated. This process is notable for its chemoselectivity and high yield under mild conditions (Ouchi et al., 2002).

Propriétés

IUPAC Name |

2-[(2,6-dichlorophenyl)methyl]-1-(nitromethyl)-1H-isoquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14Cl2N2O2/c18-15-6-3-7-16(19)14(15)10-20-9-8-12-4-1-2-5-13(12)17(20)11-21(22)23/h1-9,17H,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXWVHONZSNOENW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(N(C=CC2=C1)CC3=C(C=CC=C3Cl)Cl)C[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Methyl-6-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-indazole-7-carboxylic acid](/img/structure/B2506369.png)

![1'-(5-phenylisoxazole-3-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2506370.png)

![1-(6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)-ethanone](/img/structure/B2506373.png)

![N-(pyridin-4-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2506379.png)

![N-(4-bromo-2-methylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2506389.png)

![4-cyano-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide](/img/structure/B2506391.png)